Entinostat
Overview
Description
Entinostat is a synthetic benzamide derivative that functions as a selective inhibitor of class I histone deacetylases. It has shown promise in the treatment of various cancers, including breast cancer, lung cancer, and lymphoma. By inhibiting histone deacetylases, this compound can modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Mechanism of Action
Mode of Action
Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It has been observed that the peak this compound serum concentration and area under the curve increase dose proportionally . There is no significant interaction between this compound and exemestane, a drug often used in combination with this compound for the treatment of hormone receptor-positive advanced breast cancer .
Result of Action
This compound’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, this compound decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by this compound are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of this compound’s action .
Biochemical Analysis
Biochemical Properties
Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .
Cellular Effects
This compound has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low dose (5 mg/kg) this compound reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .
Metabolic Pathways
It is known that this compound inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.
Transport and Distribution
It is known that this compound can penetrate the cell membrane to exert its effects .
Subcellular Localization
It is known that this compound can penetrate the cell membrane to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Entinostat is synthesized through a multi-step process that involves the formation of a benzamide core structure. The synthesis typically begins with the preparation of an appropriate benzoyl chloride, which is then reacted with an amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize the formation of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Entinostat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzamide core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced metabolites, as well as substituted derivatives that may have different biological activities .
Scientific Research Applications
Entinostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.
Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Belinostat: A histone deacetylase inhibitor approved for the treatment of peripheral T-cell lymphoma.
Panobinostat: Used in combination with other agents for the treatment of multiple myeloma.
Romidepsin: Approved for the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.
Uniqueness of Entinostat
This compound is unique among histone deacetylase inhibitors due to its selective inhibition of class I histone deacetylases. This selectivity may result in a more favorable safety profile and reduced side effects compared to non-selective inhibitors. Additionally, this compound has shown promise in combination therapies, particularly with immune checkpoint inhibitors, enhancing their efficacy in treating various cancers .
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVTYAOGFAGBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041068 | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209783-80-2 | |
Record name | Entinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209783-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Entinostat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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